![molecular formula C14H11BrClNS B14378694 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide CAS No. 89542-37-0](/img/structure/B14378694.png)
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring system substituted with a chlorophenylmethyl group and a bromide counterion. Benzothiazolium salts are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by quaternization with a suitable alkylating agent. One common method involves the reaction of 2-aminothiophenol with 3-chlorobenzaldehyde in the presence of an acid catalyst to form the intermediate benzothiazole. This intermediate is then quaternized with methyl bromide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzothiazolium moiety can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring and the chlorophenylmethyl group.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can produce sulfoxides or sulfones.
科学的研究の応用
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as dyes and sensors.
作用機序
The mechanism of action of 3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Additionally, it can intercalate into DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Benzothiazole: A parent compound with a similar ring structure but lacking the chlorophenylmethyl and bromide substituents.
3-Methylbenzothiazolium Bromide: A related compound with a methyl group instead of the chlorophenylmethyl group.
3-Phenylbenzothiazolium Bromide: Another similar compound with a phenyl group instead of the chlorophenylmethyl group.
Uniqueness
3-[(3-Chlorophenyl)methyl]-1,3-benzothiazol-3-ium bromide is unique due to the presence of the chlorophenylmethyl group, which imparts specific electronic and steric properties
特性
CAS番号 |
89542-37-0 |
|---|---|
分子式 |
C14H11BrClNS |
分子量 |
340.7 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methyl]-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C14H11ClNS.BrH/c15-12-5-3-4-11(8-12)9-16-10-17-14-7-2-1-6-13(14)16;/h1-8,10H,9H2;1H/q+1;/p-1 |
InChIキー |
AXLRTLKNUQRRAD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC3=CC(=CC=C3)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


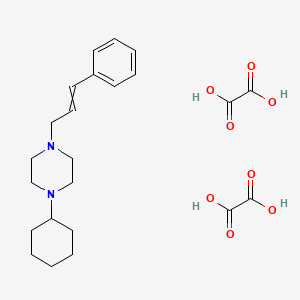
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

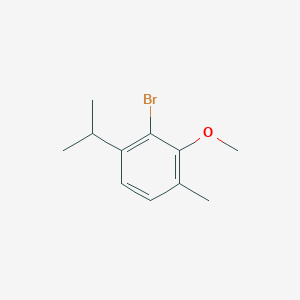
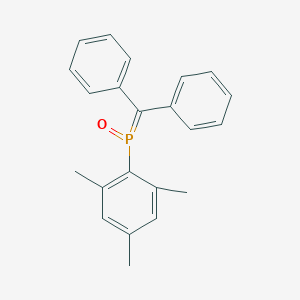

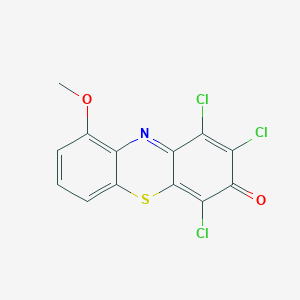
![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
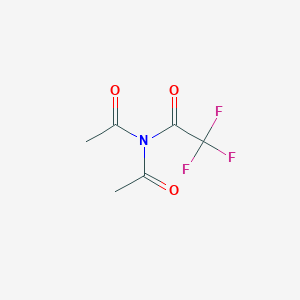

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
![1-(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14378676.png)
